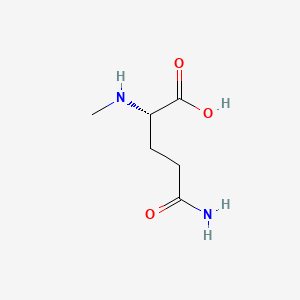
N2-Methyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-Methylglutamine is a methylated analog of glutamine, an amino acid that plays a crucial role in various biological processes. This compound is synthesized by the enzyme glutamine synthetase, which uses glutamate and methylamine as substrates . N5-Methylglutamine has been detected in the circulation and is sustained by the microbiome .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
N5-Methylglutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
N2-Methyl-L-glutamine is utilized as a model compound to study enzyme-catalyzed reactions and metabolic pathways. Its structural similarities to glutamine allow researchers to investigate the mechanisms of enzyme action and the dynamics of metabolic processes involving nitrogen metabolism.
Biology
In biological systems, this compound plays a significant role in neurotransmission and ammonia detoxification. It is involved in the synthesis of neurotransmitters and may influence cognitive functions and emotional responses . Additionally, it has been linked to the regulation of cellular homeostasis in response to environmental stressors.
Medicine
The compound has shown promise as a biomarker in cancer research. Studies indicate that this compound levels correlate with tumor burden and glutamine synthetase expression in liver cancer models. This correlation suggests its potential utility in monitoring disease progression and therapeutic response.
In the context of cancer metabolism, this compound contributes to the understanding of how cancer cells utilize glutamine for growth and survival. Targeting glutamine metabolism has emerged as a therapeutic strategy, with this compound acting as a key player in these metabolic pathways .
Industry
While specific industrial applications are still under investigation, the role of this compound in metabolic processes positions it as a candidate for various applications in biotechnology and pharmaceuticals. Its ability to influence metabolic pathways could lead to innovations in nutritional supplements and therapeutic agents.
Cancer Research
A notable study examined the role of glutamine metabolism in cancer cells, highlighting how this compound contributes to tumor growth by providing essential nitrogen for nucleotide synthesis . The study demonstrated that inhibiting glutaminolysis could sensitize cancer cells to chemotherapy, suggesting a therapeutic avenue that leverages this compound's metabolic role.
Neurotransmission Studies
Research investigating the effects of this compound on cognitive function found that supplementation could mitigate cognitive decline associated with alcohol consumption . This study emphasizes the compound's potential neuroprotective properties and its implications for treating cognitive impairments.
Data Summary
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Model compound for enzyme studies | Facilitates understanding of enzyme mechanisms |
| Biology | Role in neurotransmission | Influences cognitive function; involved in detoxification |
| Medicine | Biomarker for cancer | Correlates with tumor burden; potential for monitoring |
| Industry | Potential use in biotechnological applications | Investigating metabolic impacts for product development |
Wirkmechanismus
N5-Methylglutamine exerts its effects through its interaction with glutamine synthetase. This enzyme catalyzes the formation of N5-Methylglutamine from glutamate and methylamine in an ATP-dependent manner . The compound is involved in neurotransmission and ammonia detoxification, and its levels are regulated by the microbiome .
Vergleich Mit ähnlichen Verbindungen
N5-Methylglutamin ähnelt anderen Glutaminderivaten, wie zum Beispiel:
Glutamin: Die Muttersubstanz, essentiell für die Proteinsynthese und den Stickstoffstoffwechsel.
N-Acetylglutamin: Ein weiteres Derivat, das an Stoffwechselprozessen beteiligt ist.
γ-Glutamylmethylamid: Eine verwandte Verbindung mit ähnlichen biochemischen Eigenschaften. N5-Methylglutamin ist einzigartig aufgrund seiner spezifischen Synthese durch Glutaminsynthetase und seiner Rolle in der Krebsbiologie.
Eigenschaften
CAS-Nummer |
3081-62-7 |
|---|---|
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(methylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8-5(9)3-2-4(7)6(10)11/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
ONXPDKGXOOORHB-BYPYZUCNSA-N |
SMILES |
CNC(CCC(=O)N)C(=O)O |
Isomerische SMILES |
CNC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CNC(=O)CCC(C(=O)O)N |
Sequenz |
Q |
Synonyme |
gamma-glutamylmethylamide N-methyl-D-glutamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















